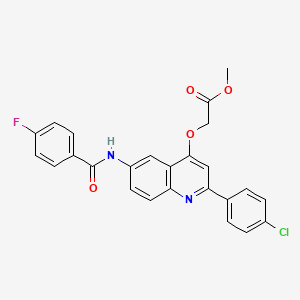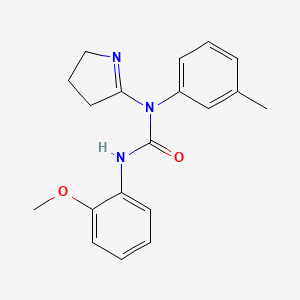
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(m-tolyl)urea, also known as DPU-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPU-4 belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Kinase Inhibition
One study details the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, showcasing the compound's significance in medicinal chemistry and drug discovery. The research highlights a practical synthetic route and stereochemical determination, essential for developing selective kinase inhibitors (Chen et al., 2010).
Organic Synthesis Methodologies
Another piece of research focuses on the synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, employing various methods. This study contributes to the field of organic synthesis, demonstrating versatile strategies for constructing complex molecules and their structural confirmation through spectroscopy (Sarantou & Varvounis, 2022).
Inhibition Studies and Material Science
Research into glycolic acid oxidase inhibitors reveals the development of novel pyrrole derivatives, emphasizing the compounds' potential in therapeutic applications and biochemical studies. This investigation outlines how substituents affect the inhibitory activity, providing insights into enzyme inhibition mechanisms (Rooney et al., 1983).
Conducting Polymers
A study on the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives explores the effects of substituents on their properties, including electrical conductivity and thermal stability. This research contributes to the development of advanced materials for electronic and sensor applications (Pandule et al., 2014).
Corrosion Inhibition
Exploring the role of pyrazoline derivatives in corrosion inhibition of mild steel offers insights into the compounds' utility in industrial applications. This comprehensive study utilizes experimental and computational techniques to demonstrate how such derivatives can enhance material durability in harsh chemical environments (Lgaz et al., 2020).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-5-8-15(13-14)22(18-11-6-12-20-18)19(23)21-16-9-3-4-10-17(16)24-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDFNQVVLGYAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

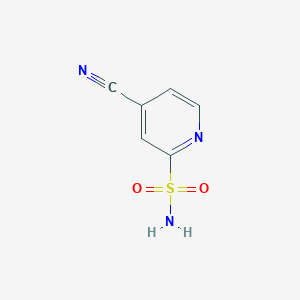
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)
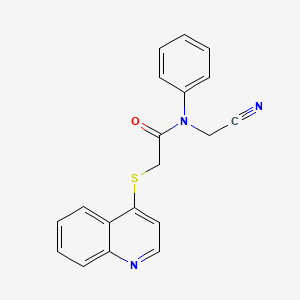
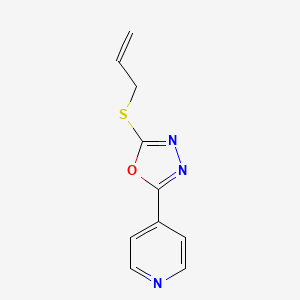
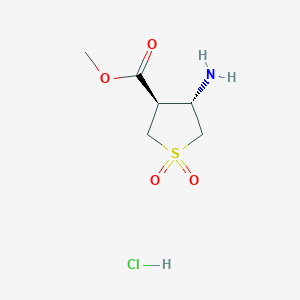
![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)


![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)
![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)
